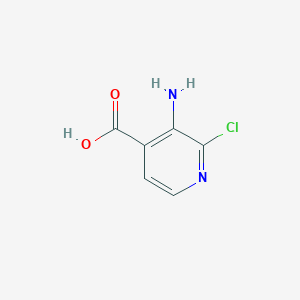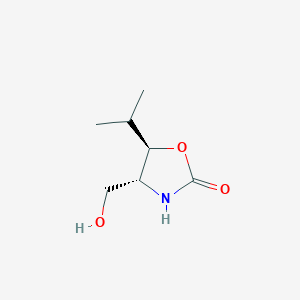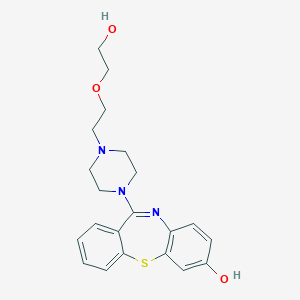
7-Hydroxy Quetiapine
Vue d'ensemble
Description
7-Hydroxy Quetiapine is a metabolite of Quetiapine, a Benzothiazepine with mixed serotonin and dopamine receptor antagonistic properties used as an antipsychotic .
Synthesis Analysis
Quetiapine undergoes extensive metabolism in the liver, involving cytochromes P450 (CYPs). CYP3A4 and CYP2D6 are the predominant metabolic systems. CYP3A4 gives rise to N-desalkylquetiapine, also known as norquetiapine, which is further metabolized by CYP2D6 to form 7-hydroxy N-alkylated quetiapine. CYP2D6 directly transforms quetiapine into 7-hydroxy quetiapine .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy Quetiapine is closely related to that of Quetiapine. The primary difference is the addition of a hydroxyl group, which is added during the metabolic process .
Chemical Reactions Analysis
The reaction between CYP3A4 and quetiapine forms N-desalkyl quetiapine, also known as norquetiapine, which is further metabolized by CYP2D6 to form 7-hydroxy N-alkylated quetiapine. CYP2D6 directly transforms quetiapine into 7-hydroxy quetiapine .
Physical And Chemical Properties Analysis
7-Hydroxy Quetiapine is a white solid . It has a molecular formula of C21H25N3O4S and a molecular weight of 415.51 .
Applications De Recherche Scientifique
Neuroscience Research
In neuroscience, 7-Hydroxy Quetiapine’s role is being explored for its potential effects on neurotransmitter systems. It’s known that quetiapine and its metabolites interact with various neurotransmitter receptors, which could be significant in understanding and treating neurological disorders .
Pharmacology
In pharmacology, 7-Hydroxy Quetiapine is studied for its pharmacodynamic properties, such as receptor binding profiles and mechanisms of action. It’s an active metabolite that may contribute to the therapeutic effects of quetiapine, including antidepressant activity .
Clinical Trials
Clinical trials involving quetiapine often consider the role of its metabolites, including 7-Hydroxy Quetiapine, in therapeutic outcomes. These studies help determine the efficacy and safety of quetiapine in treating conditions like schizophrenia, bipolar disorder, and major depressive disorder .
Psychiatric Treatment Research
Research in psychiatry investigates the use of quetiapine and its metabolites for various mental health conditions. Studies focus on the efficacy of quetiapine in treating symptoms of schizophrenia, bipolar disorder, and depression, with 7-Hydroxy Quetiapine playing a role in its pharmacological profile .
Neurology and Neuroprotection
In neurology, studies have looked into the neuroprotective effects of quetiapine in conditions like traumatic brain injury. The role of metabolites like 7-Hydroxy Quetiapine in neuroprotection is an area of ongoing research, with potential implications for critical care and recovery .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVCHRFYPFJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160886 | |
| Record name | ICI-214227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy Quetiapine | |
CAS RN |
139079-39-3 | |
| Record name | 7-Hydroxyquetiapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139079-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ICI-214227 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139079393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICI-214227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 139079-39-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYQUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO2PHD1746 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 7-Hydroxy Quetiapine in the metabolism of Quetiapine?
A1: 7-Hydroxy Quetiapine is a major metabolite of the atypical antipsychotic drug Quetiapine. [, , ] While Quetiapine's primary metabolic pathway is sulfoxidation, resulting in Quetiapine Sulfoxide, 7-hydroxylation is another significant metabolic route. []
Q2: Which enzyme is primarily responsible for the formation of 7-Hydroxy Quetiapine?
A2: Research suggests that while CYP3A4 plays a key role in Quetiapine's overall metabolism, it is not the primary enzyme responsible for 7-hydroxylation. [] This contrasts with Quetiapine Sulfoxidation and N-dealkylation, which are primarily catalyzed by CYP3A4. []
Q3: How does the administration of erythromycin, a CYP3A4 inhibitor, affect 7-Hydroxy Quetiapine levels?
A3: Studies show that co-administration of erythromycin, a potent CYP3A4 inhibitor, leads to a significant increase in the elimination half-life (t1/2) of 7-Hydroxy Quetiapine. [] This suggests that while CYP3A4 may not be the main enzyme responsible for its formation, it likely plays a role in its subsequent metabolism.
Q4: What are the typical plasma concentrations of 7-Hydroxy Quetiapine observed in patients undergoing Quetiapine treatment?
A4: In a study involving Chinese patients with schizophrenia receiving a multiple-dose regimen of Quetiapine (200 mg twice daily), the average steady-state peak plasma concentration (Cmax(SS)) of 7-Hydroxy Quetiapine was found to be 58 ± 22 µg/L. [, ]
Q5: How does the elimination half-life of 7-Hydroxy Quetiapine compare to that of Quetiapine and its other metabolites?
A5: The elimination half-life of 7-Hydroxy Quetiapine is relatively similar to that of Quetiapine and its other metabolites, such as Quetiapine Sulfoxide and 7-hydroxy-N-desalkyl-quetiapine. [] In the study mentioned above, the average elimination half-life (t1/2) of 7-Hydroxy Quetiapine was approximately 8 hours. []
Q6: Can 7-Hydroxy Quetiapine be detected in vitreous humor, and what is its forensic significance?
A6: Yes, 7-Hydroxy Quetiapine can be detected in vitreous humor. [] This is relevant in forensic toxicology as vitreous humor can provide valuable information in postmortem investigations, particularly when blood samples are unavailable or compromised. []
Q7: Are there any known amino acid conjugates of 7-Hydroxy Quetiapine?
A7: Yes, research has described the synthesis of amino acid conjugates of 7-Hydroxy Quetiapine, specifically with phenylalanine. [] In these conjugates, the carboxyl group of phenylalanine is esterified with a hydroxyl group of 7-Hydroxy Quetiapine. [] The purpose and potential applications of these conjugates require further investigation.
Q8: What analytical techniques are commonly employed for the detection and quantification of 7-Hydroxy Quetiapine in biological samples?
A8: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a widely used analytical technique for measuring 7-Hydroxy Quetiapine concentrations in biological matrices like plasma. [, ] This method offers high sensitivity and selectivity, enabling the accurate quantification of Quetiapine and its metabolites in complex biological samples. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




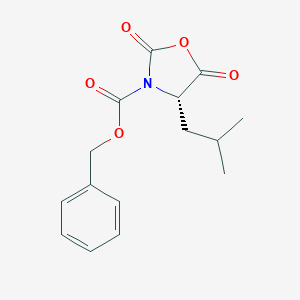

![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
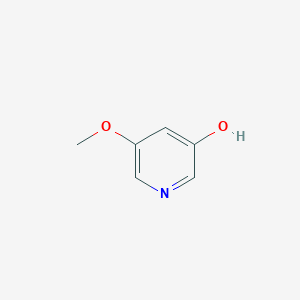






![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)
